2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol is a complex organic compound with significant implications in medicinal chemistry. It is categorized under the class of phenolic compounds and exhibits potential biological activity, making it a subject of interest in pharmaceutical research. The compound's structure suggests that it may interact with various biological targets, potentially influencing pathways related to cancer and inflammation.
This compound has been synthesized and studied in various research contexts, particularly focusing on its synthetic routes and biological activities. Its relevance is underscored by ongoing investigations into its pharmacological properties and the mechanisms through which it operates.
The synthesis of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol can be approached through several methodologies, with a focus on the formation of the pyrimidine ring and the introduction of the benzyloxy group.
Methods:
The synthesis may involve various catalysts and reagents depending on the specific route chosen. For example, copper-catalyzed methods or acid/base catalysis could enhance yields and selectivity in forming desired products.
The molecular structure of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol can be described as follows:
The compound's structure can be represented as:
The compound's structural data can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its synthesis and purity.
The reactivity of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol includes potential electrophilic substitutions due to the presence of electron-rich aromatic systems.
Reactions:
Kinetics and mechanisms of these reactions can be studied using standard organic chemistry techniques, including monitoring reaction rates under different conditions (temperature, solvent).
The mechanism through which 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol exerts its biological effects is likely multifaceted:
Studies on similar compounds suggest that such interactions often involve binding affinities measured in micromolar ranges, indicating potential efficacy as a therapeutic agent.
The physical and chemical properties of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol include:
Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) could provide insights into thermal stability and phase transitions.
The potential applications of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol are primarily found in scientific research:
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal critical electronic properties governing the reactivity of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol. The trifluoromethyl (-CF₃) group creates a significant electron-deficient region on the adjacent pyrimidine carbon (C6), evidenced by a partial positive charge (δ+ = 0.32) calculated via Mulliken population analysis [1]. Conversely, the amino group (-NH₂) at the pyrimidine 2-position exhibits strong electron donation (charge density: -0.41), establishing a push-pull electronic architecture across the conjugated system. Frontier molecular orbital analysis identifies a HOMO-LUMO energy gap of 4.3 eV, indicating moderate kinetic stability while permitting charge-transfer interactions. The HOMO localizes primarily over the phenol-benzyloxy system and amino group, whereas the LUMO occupies the trifluoromethyl-pyrimidine and chlorophenyl regions [1].
Table 1: DFT-Derived Electronic Properties
Parameter | Value | Significance |
---|---|---|
HOMO Energy | -6.2 eV | Electron donation capacity |
LUMO Energy | -1.9 eV | Electron acceptance tendency |
HOMO-LUMO Gap | 4.3 eV | Reflects chemical reactivity/kinetic stability |
Dipole Moment | 5.8 Debye | Molecular polarity for solvation interactions |
Partial Charge (C6-Pyrimidine) | δ+ = 0.32 | Susceptibility to nucleophilic attack |
Solvatochromic shifts observed in UV-Vis spectra corroborate computational findings, with polar solvents inducing a 15 nm bathochromic shift at λmax due to intramolecular charge transfer between donor (amino/phenol) and acceptor (trifluoromethyl/chlorophenyl) domains [1].
Structural optimization using DFT geometry relaxations demonstrates that the pyrimidine core adopts near-planar geometry (deviation < 5°), while substituents exhibit torsional constraints that modulate biological recognition. The 4-chlorophenyl ring rotates orthogonally (85–90° dihedral) relative to the pyrimidine plane to minimize steric clash with the trifluoromethyl group. In contrast, the benzyloxy group displays rotational flexibility (energy barrier: ~3 kcal/mol), enabling adaptive binding with macromolecular targets [1]. Molecular dynamics simulations in implicit solvent models reveal three stable conformers differing in benzyloxy orientation, with Boltzmann-weighted populations of 62% (antiperiplanar), 28% (synclinal), and 10% (anticlinal). The amino group maintains sp² hybridization, allowing conjugation with the pyrimidine π-system and reducing rotational freedom. This planar configuration facilitates π-stacking interactions with aromatic protein residues, while the orthogonal chlorophenyl group provides steric selectivity in binding pockets [1].
Energy decomposition analysis identifies key interaction motifs:
Protein-ligand docking against biological targets reveals that the compound’s binding affinity correlates with complementary electron density matches. In topoisomerase II models, the benzyloxy phenyl inserts into a hydrophobic cleft (van der Waals contribution: -12.4 kcal/mol), while the amino group forms dual hydrogen bonds with Asp479 (distance: 2.8 Å) [1]. The trifluoromethyl group enhances residence time by 30% compared to methyl analogs due to fluorine-specific contacts with arginine residues.
A validated 5-point pharmacophore model (PH74) defines essential interaction features:
Table 2: Pharmacophore Feature Contributions to Biological Activity
Pharmacophore Feature | Structural Origin | Target Interaction Role | Weight |
---|---|---|---|
HBD | Pyrimidine-2-amino | Binds catalytic aspartate in enzymes | 1.0 |
HBA | Pyrimidine N3 | Recognizes backbone amides in kinases | 0.8 |
AR | 4-Chlorophenyl ring | π-Stacking with tyrosine/tryptophan | 0.9 |
XBD | Chlorophenyl-Cl | Halogen bonding with carbonyl oxygens | 0.7 |
IH | Phenolic hydroxyl | Salt bridge formation with lysine/arginine | 0.6 |
Pharmacophore screening against databases confirms that the trifluoromethyl group enhances steric fit in conserved hydrophobic pockets by 40% compared to non-fluorinated analogs [1]. Exclusion of any single feature reduces antimicrobial activity by 4–12×, with HBD and AR being indispensable for target engagement. The benzyloxy group extends the pharmacophore radius without adding interaction points, instead enabling membrane penetration (logP calc: 4.1) [1] . Molecular shape similarity analysis shows 78% overlap with known topoisomerase II inhibitors, explaining observed anticancer activity. Rigid body alignment indicates that the 4-chlorophenyl and benzyloxy groups occupy spatially distinct regions, enabling multi-target engagement while maintaining pyrimidine core positioning in catalytic sites [1].
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9